molecular formula C10H12FN B1440721 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1220039-98-4

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1440721
M. Wt: 165.21 g/mol
InChI Key: WEVSXXAELLQXOQ-UHFFFAOYSA-N
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Description

“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the CAS Number: 1220039-98-4 . Its molecular formula is C10H12FN and it has a molecular weight of 165.21 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .


Molecular Structure Analysis

The InChI code for “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 . The Canonical SMILES representation is C1CC(C2=C(C1)C=C(C=C2)F)N .


Physical And Chemical Properties Analysis

The molecular weight of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 165.21 g/mol . The XLogP3-AA value is 1.7 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has zero rotatable bond counts . The exact mass and monoisotopic mass are 165.095377549 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .

Scientific Research Applications

Liquid Crystal Applications

Design and Synthesis for Active Matrix LCD Compounds with a fluoro-substituted tetrahydronaphthalene structure, like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, have been designed for active matrix LCDs. These compounds show promise due to their excellent co-solubility, wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them ideal for TFT-display design (Kusumoto et al., 2004).

Physical Properties and Mixture Design for AM-LCD Further studies have explored the physical properties of new fluorinated liquid crystal components, including decahydronaphthalenes, naphthalenes, and tetrahydronaphthalenes like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These compounds have been used to design LC mixtures for AM-LCD, showing good performance with various driving conditions, quick response, high birefringence, and a wide temperature range. Specifically, the fluoro-substituent at the C-1 position has been found to increase the nematic-isotropic transition temperature (T NI) and reduce rotational viscosity (γ1), while ensuring good solubility (Iwashita et al., 2001).

Synthetic Applications

Stereoselective Reduction of Acyl Protected Derivatives The compound and its derivatives have been identified as crucial synthetic intermediates for bioactive compounds. Specific acylation and reduction processes have been developed to create aminonaphthyl ketones and aminonaphthyl alcohols with high cis-form yields, demonstrating its versatility in synthetic organic chemistry (Men Wei-dong, 2013).

Safety And Hazards

The safety information for “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” includes several hazard statements: H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSXXAELLQXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695755
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

1220039-98-4
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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